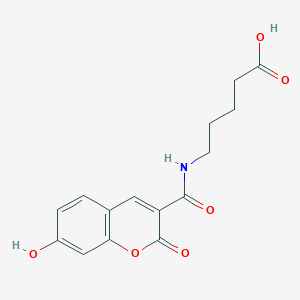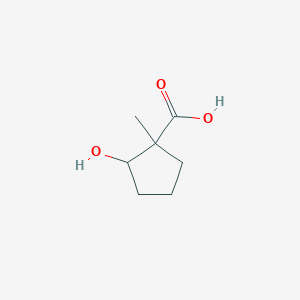
2-Hydroxy-1-methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-1-methylcyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1354427-64-7 . It has a molecular weight of 144.17 . The IUPAC name for this compound is the same as the common name . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O3/c1-7(6(9)10)4-2-3-5(7)8/h5,8H,2-4H2,1H3,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 144.17 .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid (cycloleucine) acts as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by various enzymes. This inhibition is influenced by the ring size and substituents on the ring structure. Certain isomers of 3-methylcycloleucine, which have structural similarities to 2-Hydroxy-1-methylcyclopentane-1-carboxylic acid, show varying levels of inhibitory activity (Coulter et al., 1974).
RNA Methylation Inhibition
Cycloleucine, structurally related to this compound, inhibits RNA methylation in chicken embryo fibroblasts infected with B77 sarcoma virus. This inhibition specifically targets internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA (Dimock & Stoltzfus, 1979).
Neuroexcitatory Amino Acid Antagonism
Derivatives of kainic acid, which have structural features in common with this compound, were found to inhibit the stimulation of Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid in rat brain slices. These lactones serve as selective antagonists of neuroexcitatory amino acids (Goldberg, Luini, & Teichberg, 1983).
Synthesis of Complex Organic Molecules
The compound was utilized in the total synthesis of complex organic molecules like (-)-borrelidin (treponemycin), a macrolide antibiotic. This synthesis involved intricate steps, including the elaboration of a deoxypropionate subunit and a unique Z/E cyanodiene unit, demonstrating the compound's role in advanced organic synthesis (Hanessian et al., 2003).
Catalysis in Organic Synthesis
The compound was applied in Rhodium-catalyzed silylcarbocyclization (SiCaC) and carbonylative silylcarbocyclization (CO-SiCaC) reactions of enynes. This catalysis process yielded functionally diverse five- and six-membered ring systems, highlighting its utility in the synthesis of heterocyclic and carbocyclic compounds (Ojima et al., 2002).
Superacidic Catalysis
Sulfated zirconia (SZ), known for its superacidic strength, demonstrated high activity in the conversion of hydrocarbons, such as methylcyclopentane to cyclohexane. The interaction with saturated hydrocarbons like this compound elucidated oxidation and hydride transfer mechanisms in these reactions (Farcasiu, Ghenciu, & Li, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-hydroxy-1-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10)4-2-3-5(7)8/h5,8H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIHRQTCGOZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354427-64-7 |
Source


|
| Record name | 2-hydroxy-1-methylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)


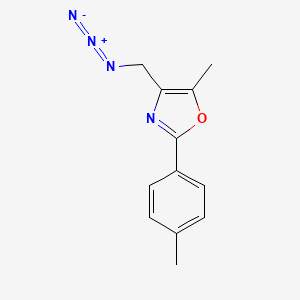

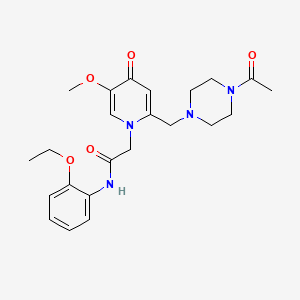
![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)
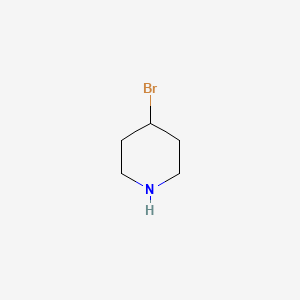
![3-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2556639.png)

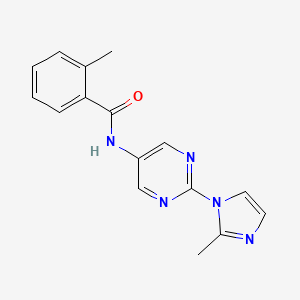
![1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2556642.png)
